
Asciminib
Descripción general
Descripción
Asciminib, comercializado bajo la marca Scemblix, es un medicamento utilizado para tratar la leucemia mieloide crónica positiva para el cromosoma Filadelfia (CML+Ph). Es un nuevo tipo de inhibidor de la tirosina quinasa que se dirige específicamente al bolsillo de miristoil de ABL (STAMP), lo que lo diferencia de otros tratamientos que se dirigen al sitio de unión al ATP .
Aplicaciones Científicas De Investigación
Clinical Applications
- Chronic Phase CML Treatment
- Resistance Management
- Real-World Effectiveness
Efficacy Data
The following table summarizes key efficacy outcomes from pivotal trials involving this compound:
Study Name | Population | Treatment Regimen | MMR at 24 Weeks | MMR at 96 Weeks | Adverse Events |
---|---|---|---|---|---|
ASCEMBL | CML-CP after ≥2 TKIs | This compound 40 mg b.i.d. vs Bosutinib 500 mg q.d. | 25.5% vs 13.2% | 37.6% vs 15.8% | Fewer grade ≥3 AEs with this compound |
Real-World Study | CML-CP post-TKI | This compound (varied doses) | 67% achieved MR3 | Not reported | Low discontinuation rates |
Safety Profile
This compound has shown a favorable safety profile compared to other TKIs. In studies, it was associated with lower rates of treatment discontinuation and dose adjustments due to adverse events . The most common side effects included mild gastrointestinal disturbances and fatigue, which were manageable in most cases.
Ongoing Research and Future Directions
Several ongoing clinical trials are exploring the potential of this compound in various settings:
Phase | Study Title | Treatment Comparison | Target Population |
---|---|---|---|
III | ASC4START | This compound 80 mg q.d. vs Nilotinib 300 mg b.i.d. | Newly diagnosed CP-CML |
IIIb | NCT04971226 | This compound vs Investigator-selected TKIs | Newly diagnosed CP-CML |
II | NCT05384587 | This compound monotherapy in second-line treatment | CP-CML failed 1L-TKI |
These studies aim to further establish this compound's role in first-line therapy and its combination with other agents.
Mecanismo De Acción
Asciminib ejerce sus efectos dirigiéndose específicamente al bolsillo de miristoil de ABL, un sitio único en la proteína BCR-ABL1. Esta unión inhibe la actividad de la proteína de fusión BCR-ABL1, que es responsable de la proliferación incontrolada de las células leucémicas. A diferencia de otros inhibidores que se dirigen al sitio de unión al ATP, el mecanismo único de this compound le permite superar las mutaciones de resistencia que afectan a otros tratamientos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de asciminib involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación del núcleo de piridina: El núcleo de piridina se sintetiza a través de una serie de reacciones que involucran nitración, reducción y ciclación.
Introducción del anillo de pirazol: El anillo de pirazol se introduce mediante una reacción de condensación con derivados de hidracina.
Formación de la porción de hidroxipirrolidina: Esto implica la reacción de un derivado de pirrolidina adecuado con reactivos apropiados para introducir el grupo hidroxilo.
Acoplamiento final: El paso final implica acoplar el núcleo de piridina con las porciones de pirazol e hidroxipirrolidina en condiciones específicas para producir this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Asciminib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes en la síntesis y modificación de this compound.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas y alcoholes.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound que pueden tener diferentes propiedades farmacológicas o una eficacia mejorada.
Comparación Con Compuestos Similares
Compuestos similares
Imatinib: El primer inhibidor de la tirosina quinasa utilizado para el tratamiento de CML, se dirige al sitio de unión al ATP.
Dasatinib: Un inhibidor de segunda generación con actividad más amplia, pero también se dirige al sitio de unión al ATP.
Nilotinib: Otro inhibidor de segunda generación con mayor eficacia que el imatinib, pero con un sitio diana similar.
Singularidad de asciminib
La singularidad de this compound radica en su capacidad para dirigirse al bolsillo de miristoil de ABL, proporcionando un mecanismo de acción alternativo que puede ser eficaz contra formas resistentes de CML. Esto lo convierte en una opción valiosa para pacientes que no responden a otros inhibidores de la tirosina quinasa.
Actividad Biológica
Asciminib, marketed as Scemblix, is a first-in-class allosteric inhibitor specifically designed to target the BCR::ABL1 oncoprotein, which plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). Its unique mechanism of action, specifically targeting the ABL myristoyl pocket (STAMP), distinguishes it from traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.
This compound operates through an allosteric binding mechanism, which alters the conformation of the BCR::ABL1 protein. By binding to the myristoyl pocket, this compound inhibits the activation of the ABL kinase and subsequent downstream signaling pathways. This mechanism is particularly advantageous as it retains efficacy against certain mutations known to confer resistance to conventional TKIs, such as T315I .
Pharmacodynamics
The pharmacodynamics of this compound reveal its potency and selectivity:
- IC50 Values : this compound exhibits an IC50 value of approximately 0.61 nM for BCR::ABL1-dependent cells, while for T315I mutant cells, this value rises to 7.64 nM, necessitating higher doses for effective treatment in resistant cases .
- Combination Therapy : Studies have shown that this compound can enhance the efficacy of other TKIs like nilotinib by decreasing its binding free energy, thereby potentially allowing for reduced dosages and lower resistance development .
Clinical Efficacy
This compound has been evaluated in several clinical trials, notably in patients with CML who are resistant or intolerant to at least two prior TKIs. The results from these studies underscore its therapeutic potential:
Phase III Trials
- ASCEMBL Trial : This trial compared this compound (40 mg twice daily) with bosutinib (500 mg once daily) in patients with CML-CP resistant or intolerant to TKIs. Key findings include:
- Major Molecular Response (MMR) : At week 24, MMR rates were significantly higher in the this compound group (25.5%) compared to bosutinib (13.2%) with a p-value of 0.029 .
- Safety Profile : this compound demonstrated fewer grade ≥3 adverse events (50.6% vs 60.5%) and lower treatment discontinuation rates due to adverse effects (5.8% vs 21.1%) compared to bosutinib .
Case Studies and Research Findings
Several case studies have illustrated the real-world effectiveness of this compound:
- Long-term Efficacy : In patients who achieved MMR with this compound therapy, long-term follow-up indicated sustained responses and minimal progression rates over extended periods .
- Adverse Event Management : Clinical observations noted that adverse events associated with this compound were manageable and less severe than those reported with other TKIs, enhancing patient compliance and quality of life .
Data Summary
The following table summarizes key clinical trial findings related to this compound:
Parameter | This compound | Bosutinib | P-value |
---|---|---|---|
MMR at Week 24 | 25.5% | 13.2% | 0.029 |
Grade ≥3 Adverse Events | 50.6% | 60.5% | N/A |
Treatment Discontinuation Rate | 5.8% | 21.1% | N/A |
Propiedades
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZXURTCKPRDQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1492952-76-7 | |
Record name | Asciminib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASCIMINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.